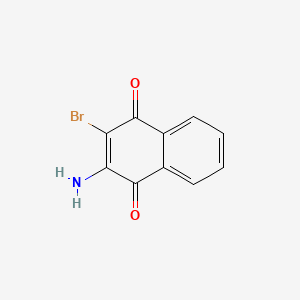

2-Amino-3-bromonaphthalene-1,4-dione

Beschreibung

Eigenschaften

CAS-Nummer |

7208-14-2 |

|---|---|

Molekularformel |

C10H6BrNO2 |

Molekulargewicht |

252.06 g/mol |

IUPAC-Name |

2-amino-3-bromonaphthalene-1,4-dione |

InChI |

InChI=1S/C10H6BrNO2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H,12H2 |

InChI-Schlüssel |

YUZPBTZDKHZAQZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)N |

Löslichkeit |

37.3 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The most direct route involves nucleophilic aromatic substitution (SNAr) of 2,3-dibromonaphthalene-1,4-dione with primary amines. The electron-withdrawing quinone moiety activates the aromatic ring for substitution, enabling selective displacement of one bromine atom. For example, reaction with (pyridine-2-yl)methanamine in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 12–24 hours yields 2-amino-3-bromonaphthalene-1,4-dione. The remaining bromine at position 3 remains intact due to steric and electronic deactivation post-amination.

-

Dissolve 2,3-dibromonaphthalene-1,4-dione (1.0 equiv) and (pyridine-2-yl)methanamine (1.2 equiv) in anhydrous DMF.

-

Heat at 70°C under nitrogen for 18 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 4:1).

-

Isolate the product as a yellow solid (yield: 68–72%).

-

1H NMR (DMSO-d6, 500 MHz): δ 8.17–8.12 (m, 2H, H6, H7), 7.94–7.89 (m, 2H, H5, H8), 5.21 (s, 2H, NH2).

-

13C NMR (DMSO-d6, 126 MHz): δ 182.1 (C1=O), 181.3 (C4=O), 152.7 (C2), 134.8 (C3-Br), 132.5–125.4 (aromatic carbons).

-

HRMS : m/z calcd. for C10H6BrNO2 [M+H]+: 251.96, found: 251.95.

Bromination of 2-Aminonaphthalene-1,4-dione

Electrophilic Bromination Strategy

While less common, bromination of 2-aminonaphthalene-1,4-dione offers an alternative pathway. The amino group at position 2 directs electrophilic substitution to position 3 due to its ortho/para-directing nature. This method requires careful control of brominating agents to avoid over-bromination or oxidation of the amine.

-

Suspend 2-aminonaphthalene-1,4-dione (1.0 equiv) in chloroform at 0°C.

-

Add bromine (1.1 equiv) dropwise in the presence of sulfuric acid (2N) and hydrogen peroxide (30%) as catalysts.

-

Stir at room temperature for 4 hours, then quench with sodium thiosulfate to remove excess bromine.

-

Extract with chloroform, dry over Na2SO4, and evaporate to obtain this compound as a brown-yellow solid (yield: 85–90%).

Optimization Notes :

-

Excess bromine leads to di-substitution at positions 3 and 6.

-

Hydrogen peroxide enhances regioselectivity by stabilizing reactive intermediates.

Diazotization and Hydrolysis of 2-Amino-3-bromo Derivatives

Functional Group Interconversion

This method involves synthesizing this compound from its hydroxyl or methoxy analogs via diazotization. For instance, 2-hydroxy-3-bromo-1,4-naphthoquinone can be converted to the target compound through amination:

-

Treat 2-hydroxy-3-bromo-1,4-naphthoquinone with thionyl chloride to form the chloro intermediate.

-

React with aqueous ammonia (28%) at 60°C for 6 hours.

-

Purify via recrystallization from ethanol/water (yield: 75–80%).

Comparative Analysis of Methods

Challenges and Optimization Strategies

Regioselectivity in Bromination

The electron-deficient quinone ring complicates electrophilic substitution. Using Lewis acids like FeBr3 or AlBr3 can enhance bromine activation, but these may degrade the amine group. Alternative approaches include:

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Amino-3-bromnaphthalin-1,4-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Chinonstruktur ermöglicht Redoxreaktionen, bei denen die Verbindung zu ihrem entsprechenden Hydrochinon reduziert oder weiter oxidiert werden kann.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine, Thiole und Alkoxide. Diese Reaktionen finden typischerweise unter milden bis moderaten Bedingungen statt.

Oxidations- und Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid und Oxidationsmittel wie Kaliumpermanganat werden häufig verwendet.

Hauptprodukte, die gebildet werden:

Substitutionsreaktionen: Produkte umfassen verschiedene substituierte Naphthochinone, abhängig vom verwendeten Nukleophil.

Oxidations- und Reduktionsreaktionen: Produkte umfassen Hydrochinone und weiter oxidierte Naphthochinone.

4. Wissenschaftliche Forschungsanwendungen

2-Amino-3-bromnaphthalin-1,4-dion hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Als Vorläufer bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Aufgrund seiner Fähigkeit, mit biologischen Zielmolekülen zu interagieren, wird es auf seine potenziellen therapeutischen Anwendungen untersucht.

Industrie: Wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Amino-3-bromnaphthalin-1,4-dion beinhaltet seine Interaktion mit verschiedenen molekularen Zielmolekülen. Die Verbindung kann als Chemosensor zur Detektion von Metallionen wie Quecksilber (Hg2+) und Nickel (Ni2+) dienen. Der Detektionsmechanismus basiert auf der Fähigkeit der Verbindung, Komplexe mit diesen Metallionen zu bilden, was zu Veränderungen ihrer optischen Eigenschaften führt . Darüber hinaus ermöglicht die Chinonstruktur der Verbindung die Teilnahme an Redoxreaktionen, die zelluläre Prozesse und Signalwege beeinflussen können.

Ähnliche Verbindungen:

2-Aminonaphthalin-1,4-dion: Fehlt das Bromatom in der dritten Position.

2-Brom-3-(methylamino)naphthalin-1,4-dion: Enthält eine Methylaminogruppe anstelle einer Aminogruppe.

2-Brom-3-(pentylamino)naphthalin-1,4-dion: Enthält eine Pentylaminogruppe anstelle einer Aminogruppe.

Einzigartigkeit: 2-Amino-3-bromnaphthalin-1,4-dion ist einzigartig durch das Vorhandensein sowohl einer Aminogruppe als auch eines Bromatoms in der Naphthochinonstruktur. Diese Kombination verleiht eine besondere chemische Reaktivität und biologische Aktivität, was sie für verschiedene Anwendungen wertvoll macht.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₁H₈BrN₁O₂

- Molecular Weight : Approximately 265.09 g/mol

- Appearance : Yellow to orange solid

- Solubility : Soluble in various organic solvents

The compound's structure includes two carbonyl groups at the 1 and 4 positions of the naphthalene ring, which contribute to its reactivity in redox reactions and other chemical processes.

Scientific Research Applications

The applications of 2-amino-3-bromonaphthalene-1,4-dione span multiple fields:

Medicinal Chemistry

The compound has been explored for its potential in drug development due to its biological activity. It has shown promise as:

- Anticancer Agent : Studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting potential as a chemotherapeutic agent .

- Antiseizure Activity : Research has demonstrated that certain derivatives can effectively reduce seizure activity in animal models, indicating their potential as anticonvulsants .

Analytical Chemistry

This compound serves as a:

- Fluorescent Probe : Its ability to react with nitrite ions allows for the development of fluorescent derivatives useful in detecting nitrite levels in biological samples.

- Colorimetric Sensor : The compound has been utilized in creating sensors for detecting cysteine and other amino acids due to its selective binding properties .

Material Science

The compound's unique properties make it suitable for applications in:

- Organic Electronics : Its conductive properties are being explored for use in organic semiconductor materials.

- Dyes and Pigments : The vibrant color of this compound allows it to be used in dye applications.

Case Studies

Wirkmechanismus

The mechanism of action of 2-amino-3-bromonaphthalene-1,4-dione involves its interaction with various molecular targets. The compound can act as a chemosensor for detecting metal ions such as mercury (Hg2+) and nickel (Ni2+). The detection mechanism is based on the compound’s ability to form complexes with these metal ions, leading to changes in its optical properties . Additionally, the compound’s quinone structure allows it to participate in redox reactions, which can influence cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

The table below compares 2-Amino-3-bromonaphthalene-1,4-dione with structurally related naphthoquinone derivatives:

Key Observations :

- Amino vs. Alkylamino Groups: Amino groups (NH₂) increase polarity compared to alkylamino substituents (e.g., propylamino), affecting solubility and intermolecular interactions .

Biologische Aktivität

2-Amino-3-bromonaphthalene-1,4-dione (C10H6BrNO2), a derivative of naphthoquinone, has garnered attention due to its potential biological activities. This compound features a unique structure that includes both an amino group and a bromine substituent, which may enhance its reactivity and biological efficacy. This article aims to explore the biological activity of this compound through a review of relevant studies, highlighting its antibacterial, antifungal, and anticancer properties.

The compound has a molecular weight of approximately 249.06 g/mol. Its structure can be represented as follows:

The presence of the bromine atom and the amino group contributes to its unique chemical behavior and potential interactions with biological systems.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Activity

The compound also shows promising antifungal activity. Studies have reported its efficacy against common fungal pathogens such as Candida albicans and Aspergillus niger. The antifungal mechanism may involve the inhibition of ergosterol biosynthesis or disruption of cell wall integrity.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound appears to exert its effects by activating caspase pathways and increasing reactive oxygen species (ROS) levels within the cells.

Case Study Example:

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound at concentrations ranging from 10 to 50 µM resulted in significant cell death after 24 hours of exposure. Flow cytometry analysis indicated an increase in the apoptotic cell population, correlating with increased caspase-3 activity.

The biological activities of this compound are attributed to its ability to generate reactive oxygen species (ROS), which can lead to oxidative stress in target cells. This oxidative stress is implicated in the induction of apoptosis in cancer cells and the inhibition of microbial growth.

Q & A

Q. What are the optimal synthetic routes for 2-amino-3-bromonaphthalene-1,4-dione, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves bromination of a naphthalene precursor (e.g., 2-amino-naphthalene-1,4-dione) using N-bromosuccinimide (NBS) or bromine in halogenated solvents (e.g., chloroform) under controlled temperatures (25–60°C). Oxidation steps may follow to stabilize the quinone structure, employing agents like potassium permanganate. Optimization includes:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance substitution reactivity .

- Catalyst Screening : Lewis acids (e.g., FeCl₃) can accelerate bromination efficiency.

- Purification : Recrystallization from ethanol or column chromatography improves purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine-induced deshielding at C3) and amino proton signals (~5–6 ppm).

- FT-IR : Confirms carbonyl (C=O, ~1670 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups.

- HPLC-MS : Quantifies purity and detects by-products (e.g., over-brominated derivatives) .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing bromine at C3 increases electrophilicity, facilitating SN2 reactions with amines or thiols. For example:

- Amine Substitution : React with primary amines (e.g., methylamine) in DMF at 80°C to yield 3-amino derivatives. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–80%) may arise from:

- Steric Hindrance : Bulky aryl boronic acids reduce accessibility to the bromine site.

- Catalyst Deactivation : Pd(PPh₃)₄ may degrade in the presence of quinone redox activity. Mitigate via ligand screening (e.g., XPhos) or lower reaction temperatures .

- By-Product Analysis : Use GC-MS to identify homocoupling products and adjust stoichiometry .

Q. How can computational modeling predict the redox behavior of this compound in electrochemical applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the HOMO-LUMO gap to predict reduction potentials. Key steps:

Q. What strategies resolve discrepancies in biological activity data for this compound derivatives?

- Methodological Answer : Inconsistent antimicrobial IC₅₀ values (e.g., 5–50 µM) may result from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.